2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine
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Overview
Description
2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine typically involves the reaction of 2-phenylquinazolin-4-amine with pyridin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, particularly at the 4-position, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: Alkyl halides, acyl chlorides, DMF, THF, K2CO3, NaH
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Corresponding amines
Substitution: Alkylated or acylated quinazoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound can bind to the active sites of these targets, blocking their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine
- N-(4-(quinazolin-2-yl)phenyl)benzamide derivatives
- 4-phenoxy-quinazoline derivatives
Uniqueness
2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit a broad range of molecular targets makes it a versatile compound in medicinal chemistry. Additionally, its structural features allow for further modifications, enabling the development of new derivatives with enhanced properties .
Properties
Molecular Formula |
C20H16N4 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H16N4/c1-2-6-16(7-3-1)19-23-18-9-5-4-8-17(18)20(24-19)22-14-15-10-12-21-13-11-15/h1-13H,14H2,(H,22,23,24) |
InChI Key |
PJZIQCMPDKJSKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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